molecular formula C13H14O3 B12581679 2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- CAS No. 503457-73-6

2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-

Cat. No.: B12581679
CAS No.: 503457-73-6
M. Wt: 218.25 g/mol
InChI Key: VUXSKTNXBJRYBH-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- is an organic compound with a unique structure that includes a cyclopentenone ring and a hydroxy-substituted methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- typically involves the condensation of aromatic α-diketones with acetone derivatives in the presence of a base such as sodium hydroxide. The reaction is usually carried out in methanol under reflux conditions . The main products are obtained as precipitates after pouring the reaction mixture into water.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit or activate specific enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- is unique due to the presence of both the hydroxy and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

503457-73-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-[hydroxy-(4-methoxyphenyl)methyl]cyclopent-2-en-1-one

InChI

InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14/h3,5-8,13,15H,2,4H2,1H3

InChI Key

VUXSKTNXBJRYBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CCCC2=O)O

Origin of Product

United States

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